4-O-[3-hydroxy-2,2-dimethyl-4-[(5-methyl-2-methylidene-1,3-dioxol-4-yl)methoxy]-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-(2-methylpropanoyloxymethoxy)-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-oxo-4-(2-piperidin-1-ylethoxy)butyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-4-(3-imidazol-1-ylpropoxy)-2,2-dimethyl-4-oxobutyl] 1-O-methyl but-2-enedioate
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Overview
Description
The compound “4-O-[3-hydroxy-2,2-dimethyl-4-[(5-methyl-2-methylidene-1,3-dioxol-4-yl)methoxy]-4-oxobutyl] 1-O-methyl but-2-enedioate; 4-O-[3-hydroxy-2,2-dimethyl-4-(2-methylpropanoyloxymethoxy)-4-oxobutyl] 1-O-methyl but-2-enedioate; 4-O-[3-hydroxy-2,2-dimethyl-4-oxo-4-(2-piperidin-1-ylethoxy)butyl] 1-O-methyl but-2-enedioate; 4-O-[3-hydroxy-4-(3-imidazol-1-ylpropoxy)-2,2-dimethyl-4-oxobutyl] 1-O-methyl but-2-enedioate” is a complex organic molecule with multiple functional groups This compound is notable for its diverse chemical structure, which includes hydroxy, dimethyl, dioxol, oxo, methoxy, and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the introduction of specific functional groups. The general synthetic route includes:
Formation of the core structure: This involves the construction of the but-2-enedioate backbone through esterification reactions.
Introduction of hydroxy and dimethyl groups: These groups are typically introduced via selective hydroxylation and methylation reactions.
Addition of dioxol and methoxy groups: These groups are incorporated through etherification and acetal formation reactions.
Incorporation of imidazolyl and piperidinyl groups: These heterocyclic groups are added using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include:
Reaction optimization: Ensuring high yield and purity through controlled reaction conditions (temperature, pressure, pH).
Catalysis: Using appropriate catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Nucleophilic substitution at the methoxy and imidazolyl positions.
Hydrolysis: Cleavage of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Hydrolyzing agents: Aqueous acids or bases.
Major Products
Oxidation: Formation of diketones and carboxylic acids.
Reduction: Formation of alcohols and diols.
Substitution: Formation of substituted imidazoles and ethers.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical studies: Used to study enzyme-substrate interactions and metabolic pathways.
Medicine
Drug development: Potential use in the development of new therapeutic agents due to its diverse functional groups.
Industry
Material science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological molecules, while the imidazolyl and piperidinyl groups can interact with enzyme active sites. These interactions can modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties.
2,3-Dimethyl-4-hydroxy-2-butenoic lactone: Used in flavor and fragrance industries.
Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester: Known for its ester properties.
Uniqueness
The compound’s unique combination of functional groups (hydroxy, dimethyl, dioxol, oxo, methoxy, imidazolyl) sets it apart from similar compounds
Properties
CAS No. |
9025-49-4 |
---|---|
Molecular Formula |
C68H99N3O32 |
Molecular Weight |
1470.5 g/mol |
IUPAC Name |
4-O-[3-hydroxy-2,2-dimethyl-4-[(5-methyl-2-methylidene-1,3-dioxol-4-yl)methoxy]-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-(2-methylpropanoyloxymethoxy)-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-oxo-4-(2-piperidin-1-ylethoxy)butyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-4-(3-imidazol-1-ylpropoxy)-2,2-dimethyl-4-oxobutyl] 1-O-methyl but-2-enedioate |
InChI |
InChI=1S/C18H29NO7.C17H24N2O7.C17H22O9.C16H24O9/c1-18(2,13-26-15(21)8-7-14(20)24-3)16(22)17(23)25-12-11-19-9-5-4-6-10-19;1-17(2,11-26-14(21)6-5-13(20)24-3)15(22)16(23)25-10-4-8-19-9-7-18-12-19;1-10-12(26-11(2)25-10)8-23-16(21)15(20)17(3,4)9-24-14(19)7-6-13(18)22-5;1-10(2)14(20)24-9-25-15(21)13(19)16(3,4)8-23-12(18)7-6-11(17)22-5/h7-8,16,22H,4-6,9-13H2,1-3H3;5-7,9,12,15,22H,4,8,10-11H2,1-3H3;6-7,15,20H,2,8-9H2,1,3-5H3;6-7,10,13,19H,8-9H2,1-5H3 |
InChI Key |
RUWHAENIXFIHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C)O1)COC(=O)C(C(C)(C)COC(=O)C=CC(=O)OC)O.CC(C)C(=O)OCOC(=O)C(C(C)(C)COC(=O)C=CC(=O)OC)O.CC(C)(COC(=O)C=CC(=O)OC)C(C(=O)OCCCN1C=CN=C1)O.CC(C)(COC(=O)C=CC(=O)OC)C(C(=O)OCCN1CCCCC1)O |
Origin of Product |
United States |
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